O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate
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Overview
Description
O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate is an organic compound with the molecular formula C11H15NOS It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a thioate group (–S–)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate typically involves the reaction of 3,5-dimethylphenyl isocyanate with methanol in the presence of a catalyst. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired carbamate product .
Industrial Production Methods
For large-scale production, the synthesis can be carried out using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as tertiary amines or metal complexes can further enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioate group to a thiol group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate groups into molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in developing new pharmaceuticals, especially those targeting neurological disorders.
Mechanism of Action
The mechanism of action of O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate involves the inhibition of enzymes by binding to their active sites. The compound forms a covalent bond with the enzyme, preventing it from catalyzing its normal reaction. This inhibition can affect various molecular targets and pathways, depending on the specific enzyme involved .
Comparison with Similar Compounds
Similar Compounds
O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamate: Similar structure but lacks the thioate group.
N-Methylcarbamothioate: Contains the thioate group but lacks the aromatic ring.
3,5-Dimethylphenyl isocyanate: Precursor in the synthesis of the compound.
Uniqueness
O-Methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate is unique due to the presence of both carbamate and thioate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15NOS |
---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
O-methyl N-(3,5-dimethylphenyl)-N-methylcarbamothioate |
InChI |
InChI=1S/C11H15NOS/c1-8-5-9(2)7-10(6-8)12(3)11(14)13-4/h5-7H,1-4H3 |
InChI Key |
XFKHNXHCJOPURP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C)C(=S)OC)C |
Origin of Product |
United States |
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